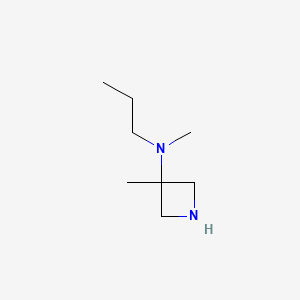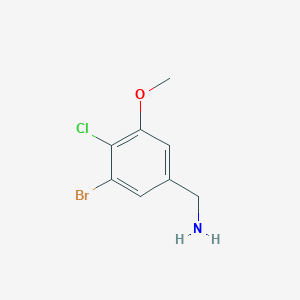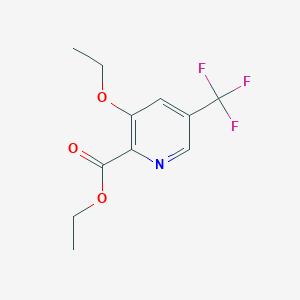![molecular formula C32H35N B13654289 Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl structure, with an amine group at the para position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine typically involves the reaction of 4-tert-butylbiphenyl with an amine source under controlled conditions. One common method includes the use of lithium di-tert-butylbiphenylide as a catalyst, which facilitates the formation of the desired amine derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, oxides, and reduced amine compounds.
Aplicaciones Científicas De Investigación
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a radical anion, accepting electrons and facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
1-tert-Butyl-4-(4-tert-butylphenyl)benzene: Another related compound with similar stability but different reactivity due to the absence of the amine group.
Uniqueness
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine stands out due to its unique combination of stability and reactivity, particularly in catalysis and organic synthesis. The presence of the amine group enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C32H35N |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-N-[4-(4-tert-butylphenyl)phenyl]aniline |
InChI |
InChI=1S/C32H35N/c1-31(2,3)27-15-7-23(8-16-27)25-11-19-29(20-12-25)33-30-21-13-26(14-22-30)24-9-17-28(18-10-24)32(4,5)6/h7-22,33H,1-6H3 |
Clave InChI |
CBLPZAJZYYRZBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)

![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)

